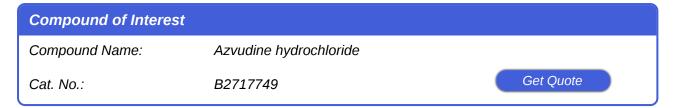


# independent replication of published findings on Azvudine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



An Independent Comparative Guide to Published Findings on Azvudine Hydrochloride

Azvudine (FNC) is a novel nucleoside analog that has garnered significant attention for its broad-spectrum antiviral activity. Initially developed for the treatment of Human Immunodeficiency Virus (HIV), its therapeutic potential has been extended to other viral infections, most notably COVID-19. This guide provides an objective comparison of Azvudine's performance against other antiviral agents, supported by experimental data from published, peer-reviewed studies. Detailed methodologies for key experiments are also presented to facilitate independent replication and validation of these findings.

### **Dual-Target Mechanism of Action**

Azvudine exhibits a unique dual-target mechanism of action, which varies depending on the virus.[1]

- Against HIV: It functions as a nucleoside reverse transcriptase inhibitor (NRTI).[1] After
  entering a host cell, it is phosphorylated into its active triphosphate form, which competes
  with natural deoxynucleotides for incorporation into the growing viral DNA chain by the
  reverse transcriptase, leading to chain termination.[2] Additionally, it is described as an
  inhibitor of the Viral Infectivity Factor (Vif), which protects the host's natural antiviral protein,
  APOBEC3G, from degradation.[1][3]
- Against SARS-CoV-2: Azvudine acts as an RNA-dependent RNA polymerase (RdRp)
  inhibitor.[1][4] The active triphosphate form gets incorporated into the viral RNA by RdRp,



causing chain termination and halting viral replication.[4][5]

Immunomodulatory Effects: A notable characteristic of Azvudine is its thymus-homing
feature, suggesting that beyond direct viral inhibition, it may also exert therapeutic effects by
modulating the host immune response, particularly by protecting and promoting T-cell
function.[1][6]

# **Comparative In Vitro Antiviral Activity**

The potency of an antiviral drug is often measured by its half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in vitro. A lower EC50 value indicates higher potency.

Table 1: In Vitro Antiviral Activity of Azvudine against

HIV-1

Drug	Virus Strain	Cell Line	EC50 (nM)	Publication
Azvudine (FNC)	HIV-1 IIIB	C8166	0.03 - 0.11	Wang RR, et al. (2014)[7]
HIV-1 RF	C8166	0.03 - 0.11	Wang RR, et al. (2014)[7]	
HIV-1 KM018 (Clinical Isolate)	PBMCs	6.92	Wang RR, et al. (2014)[7]	
HIV-1 WAN (NRTI-resistant)	C8166	0.45	Wang RR, et al. (2014)[7]	
Lamivudine (3TC)	HIV-1 (Zidovudine- sensitive isolate)	PBMCs	70 - 200	Merrill DP, et al. (1996)[7]

Data sourced from Wang RR, et al. (2014) and Merrill DP, et al. (1996) as cited in BenchChem's guide.[7]

# Table 2: In Vitro Antiviral Activity of Azvudine against Coronaviruses



Drug	Virus	Cell Line	EC50 (μM)	Selectivity Index (SI)	Publication
Azvudine (FNC)	SARS-CoV-2	Vero E6, Calu-3	1.2 – 4.3	15 - 83	Chen et al. (2020)[5][8]
HCoV-OC43	-	4.3	-	Chen et al. (2020)[8]	
Nirmatrelvir	SARS-CoV-2 Variants	VeroE6 P-gp KO	0.02 - 0.16	>100	Owen DR, et al. (2021)[7]

Data sourced from Chen et al. (2020) and Owen DR, et al. (2021) as cited in BenchChem's guides.[7][8]

## **Independent Clinical Trial Findings for COVID-19**

Multiple randomized controlled trials (RCTs) and meta-analyses have been conducted to evaluate the efficacy and safety of Azvudine in treating COVID-19.

# Table 3: Summary of Clinical Outcomes for Azvudine in COVID-19 Treatment



Study Type	Key Findings	Comparison Group	Publication/Trial ID
Pilot RCT	Mean time to first nucleic acid negative conversion: 2.60 days for Azvudine vs. 5.60 days for control (p=0.08).[9][10]	Standard Antiviral Treatment	ChiCTR2000029853[9 ][10]
Meta-Analysis	Azvudine significantly increased the proportion of patients with improved clinical symptoms within 5 days and shortened the time for PT-PCR to become negative. [11]	Usual Treatment or Placebo	Zhang Y, et al. (2023) [11]
Meta-Analysis	Azvudine significantly reduced hospitalization time and time to nucleic acid conversion to negative in patients with mild to moderate COVID-19. It also significantly reduced all-cause mortality in retrospective cohort studies.[12]	Control Group / Nirmatrelvir/Ritonavir	Li Z, et al. (2024)[12]
Phase III RCT	Shorter hospital stay, shorter negative conversion time, and a significant reduction in viral load.[13]	Placebo	NCT05326284[13]



Retrospective Study

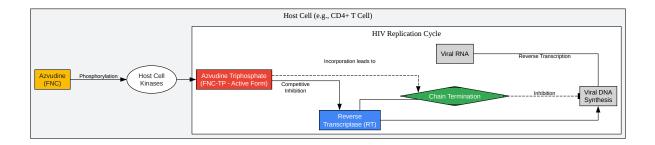
Significantly shorter
hospitalization

(median: 8 vs. 10
days). No significant
difference in time to
RNA negativity.[14]

Wang Y, et al. (2023)
[14]

# Signaling Pathways and Experimental Workflows Mechanism of Action Diagrams

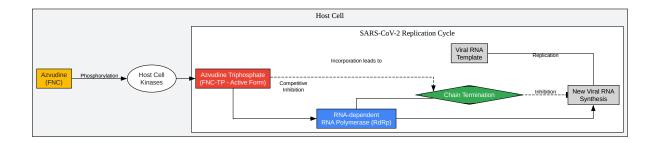
The following diagrams illustrate the established mechanisms of action for Azvudine.

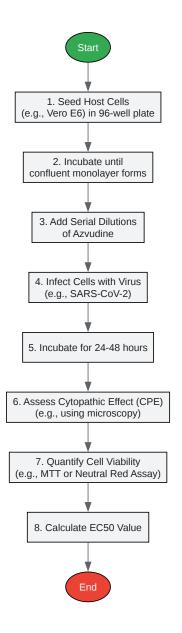


Click to download full resolution via product page

Caption: Mechanism of action of Azvudine against HIV.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. China approves Sincere Biotech's oral HIV-1 drug azvudine | 2021-07-22 | BioWorld [bioworld.com]
- 4. Advances in the effectiveness and safety of azvudine treatment: a comprehensive review -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in the effectiveness and safety of azvudine treatment: a comprehensive review [frontiersin.org]
- 6. Real-world effectiveness of azvudine for patients infected with the SARS-CoV-2 omicron subvariant BA.5 in an intensive care unit PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of azvudine in patients with COVID-19: A systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-World Evaluation Study of Azvudine for the Treatment of Patients With COVID-19: A Systematic Review and Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Phase III, randomized, double-blind, placebo-controlled clinical study: a study on the safety and clinical efficacy of AZVUDINE in moderate COVID-19 patients [frontiersin.org]
- 14. Effectiveness and safety of azvudine in the treatment of COVID-19 patients: a retrospective cohort study using propensity score matching PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [independent replication of published findings on Azvudine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b2717749#independent-replication-of-published-findings-on-azvudine-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com